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Compound of Interest

Compound Name:
2-Chloro-4-isopropoxy-1-

(trifluoromethoxy)benzene

Cat. No.: B8027838

Get Quote

Executive Summary & Chemical Identity
2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene is a highly specialized halogenated aryl

ether intermediate. It features a unique substitution pattern combining a lipophilic

trifluoromethoxy (-OCF₃) group, an electron-withdrawing chlorine atom, and a steric-bulk-

providing isopropoxy group.

This scaffold is primarily utilized in agrochemical discovery (insecticides/herbicides) and

medicinal chemistry (metabolic stability modulation). The trifluoromethoxy group acts as a

"super-halogen," enhancing membrane permeability and metabolic resistance, while the

isopropoxy tail allows for hydrophobic pocket filling in target proteins.
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Property Data

Chemical Name
2-Chloro-4-isopropoxy-1-

(trifluoromethoxy)benzene

CAS Number 1395039-10-7

Molecular Formula C₁₀H₁₀ClF₃O₂

Molecular Weight 254.63 g/mol

SMILES CC(C)OC1=CC(Cl)=C(OC(F)(F)F)C=C1

LogP (Predicted) ~4.2 (High Lipophilicity)

H-Bond Acceptors 2 (Ether oxygens)

H-Bond Donors 0

Rotatable Bonds 2

Structural Analysis & Physiochemical Logic
The molecule's efficacy as a building block stems from the electronic interplay between its

substituents.[1]

Trifluoromethoxy Group (C-1):

Effect: Strong inductive electron-withdrawing group (-I) but resonant electron-donating

(+R).

Utility: Increases lipophilicity (π ≈ +1.04) significantly more than a methyl group, enhancing

blood-brain barrier (BBB) penetration and bioavailability. It is metabolically robust against

oxidative degradation.

Chlorine Atom (C-2):

Effect: Ortho to the OCF₃ group. It provides steric occlusion, protecting the ether linkage

from enzymatic cleavage. It also modulates the pKa of the ring system, influencing binding

kinetics.
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Isopropoxy Group (C-4):

Effect: Electron-donating (+R).

Utility: Provides a branched alkyl chain for hydrophobic interactions. The ether linkage is

stable but can be a site for dealkylation by cytochrome P450 enzymes if not sterically

protected.

Synthetic Pathways & Protocols
Since this compound is a specialized intermediate, its synthesis typically follows a

diazotization-hydrolysis-alkylation sequence starting from the corresponding aniline, or a direct

alkylation of the phenol if available.

Retrosynthetic Analysis
The most robust disconnection is at the isopropoxy ether bond, leading back to 3-chloro-4-

(trifluoromethoxy)phenol. This phenol is derived from 3-chloro-4-(trifluoromethoxy)aniline, a

known industrial intermediate.
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Figure 1: Retrosynthetic analysis showing the derivation from basic halo-arenes.
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Figure 1: Retrosynthetic analysis showing the derivation from basic halo-arenes.

Detailed Experimental Protocol
Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)phenol
Note: This step converts the commercially available aniline to the phenol.

Reagents: 3-Chloro-4-(trifluoromethoxy)aniline (1.0 eq), H₂SO₄ (35%), NaNO₂, H₂O, Urea.

Diazotization:

Dissolve aniline in 35% H₂SO₄ at 0°C.

Add aqueous NaNO₂ dropwise, maintaining temperature <5°C. Stir for 1 hour.
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Destroy excess nitrous acid with urea.

Hydrolysis:

Add the diazonium salt solution dropwise to a boiling solution of 10% H₂SO₄/H₂O.

Critical Control: Maintain vigorous reflux to ensure immediate decomposition of the

diazonium salt to the phenol and prevent side-coupling (azo dye formation).

Workup: Cool, extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and

concentrate.

Yield: Typically 75-85% as a pale yellow oil.

Step 2: Alkylation to Target (Williamson Ether Synthesis)
Note: This step installs the isopropoxy group.

Reagents: 3-Chloro-4-(trifluoromethoxy)phenol (1.0 eq), 2-Bromopropane (1.2 eq),

Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).

Procedure:

Dissolve the phenol in anhydrous DMF (0.5 M concentration).

Add K₂CO₃ (finely ground) and stir at room temperature for 30 minutes to generate the

phenoxide anion.

Add 2-Bromopropane dropwise.

Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

Workup:

Quench with water. Extract with Ethyl Acetate (3x).

Wash organic layer with LiCl solution (to remove DMF) and brine.

Dry over MgSO₄ and concentrate in vacuo.
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Purification: Silica gel column chromatography (Eluent: 100% Hexanes to 5%

EtOAc/Hexanes).

Validation: ¹H NMR should show a septet at ~4.5 ppm (OCH(CH₃)₂) and a doublet at ~1.3

ppm (CH₃).

Applications in Drug Discovery (SAR)
This scaffold is a bioisostere for other lipophilic aryl ethers. The specific arrangement of the Cl

and OCF₃ groups creates a unique electrostatic potential map that affects ligand-protein

binding.

Metabolic Stability Logic
The 2-Chloro substituent plays a critical role in blocking metabolic "soft spots."

Without Cl: The position ortho to the ether (C-3/C-5) is prone to oxidative metabolism.

With Cl (at C-2): The steric bulk prevents hydroxylation at the adjacent site, extending the

half-life (

) of the molecule in microsomes.

Figure 2: Structure-Activity Relationship (SAR) contribution of each functional group.
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Figure 2: Structure-Activity Relationship (SAR) contribution of each functional group.
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Handling, Safety, and Stability
Safety Data Sheet (SDS) Highlights

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The ether linkage is stable to

hydrolysis but susceptible to strong Lewis acids (e.g., BBr₃).

Analytical Validation Parameters
To confirm the identity of CAS 1395039-10-7, ensure the following spectral signatures:

¹H NMR (CDCl₃):

1.35 (d, 6H, Isopropyl-CH₃)

4.48 (sept, 1H, Isopropyl-CH)

6.80 - 7.30 (m, 3H, Aromatic protons)

¹⁹F NMR:

Single peak at

-58.0 ppm (characteristic of Ar-OCF₃).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Buy 4'-Methoxy-3'-(trifluoromethyl)acetophenone | 149105-10-2 [smolecule.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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